1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Description
1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound that features a piperidine ring substituted with dimethyl groups, a fluorophenyl group, and an oxadiazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylpiperidine, 4-fluorobenzoyl chloride, and 1,3,4-oxadiazole derivatives.
Step-by-Step Synthesis:
Reaction Conditions: These reactions often require controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or dimethylformamide.
Industrial Production Methods:
Scale-Up Considerations: Industrial production would involve optimizing the reaction conditions for larger scales, ensuring high yield and purity. This might include continuous flow synthesis techniques and the use of automated reactors.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The piperidine ring and the fluorophenyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced oxadiazole derivatives and defluorinated products.
Substitution Products: Various substituted piperidine and fluorophenyl derivatives.
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or as an antimicrobial agent.
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Material Science:
Agriculture: Explored as a component in agrochemicals for pest control.
Molecular Targets and Pathways:
Binding Sites: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways: It can influence various biochemical pathways, depending on its structural features and functional groups.
Mechanism:
Receptor Interaction: Binding to neurotransmitter receptors, altering signal transduction.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-fluorophenyl)ethanone
- 1-(3,5-Dimethylpiperidin-1-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thioethanone
Uniqueness:
- Structural Features: The combination of the piperidine ring, fluorophenyl group, and oxadiazole ring is unique, providing distinct electronic and steric properties.
- Functional Applications: Its specific structure allows for unique interactions in biological systems and material applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of 1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-11-7-12(2)9-21(8-11)15(22)10-24-17-20-19-16(23-17)13-3-5-14(18)6-4-13/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTANHWPWXJYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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